S-acetyl-PEG3-acid
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Overview
Description
S-acetyl-PEG3-acid is a PEG linker containing a sulfur acetyl group and a terminal carboxylic acid . The sulfur acetyl group can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or DCC to produce amide bonds .
Molecular Structure Analysis
The molecular formula of this compound is C11H20O6S . Its molecular weight is 280.34 . The IUPAC name is 2-oxo-6,9,12-trioxa-3-thiapentadecan-15-oic acid .Chemical Reactions Analysis
The sulfur acetyl group in this compound can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or DCC to produce amide bonds .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Food Packaging : Poly(lactic acid) (PLA) and poly(hydroxybutyrate) (PHB) blends, processed as films with the addition of plasticizers like poly(ethylene glycol) (PEG), exhibit enhanced crystallinity and oxygen barrier properties. These blends show potential for use in food packaging applications (Arrieta, Samper, López, & Jiménez, 2014).
Biomedical Applications : PEG-modified nanoparticles, such as those obtained by acetylation or acrylation of PEG, have shown promise as carriers for drug delivery. Their ability to form spherical nanoparticles at low concentrations and enhanced anticancer efficacy make them suitable for clinical applications (Pang, Wu, Liao, Gu, & Zhang, 2017).
Chemical Modifications in Live Cells : Chemical catalysts like PEG-LANA-DSSMe, which can induce synthetic histone acetylation in live cells, represent a new direction in epigenome manipulation. This approach is crucial for both therapy and elucidation of epigenetic mechanisms (Fujiwara et al., 2020).
Polymeric Material Properties : The incorporation of PEG in polymers like poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid) (PLA-PEG-PLA) enhances mechanical properties and facilitates controlled release of drugs, such as paclitaxel, making these materials suitable for biomedical applications (Ruan & Feng, 2003).
MRI Imaging : Polyethyleneimine (PEI)-mediated synthesis of folic acid-targeted iron oxide nanoparticles, conjugated with PEG, demonstrates the potential of PEGylated nanoparticles for in vivo magnetic resonance imaging of tumors (Li et al., 2013).
PEGylation of Peptides and Proteins : PEGylation, the process of attaching PEG to peptides or proteins, is important for enhancing the pharmacodynamic and pharmacokinetic properties of pharmaceuticals. This process includes shielding antigenic and immunogenic epitopes and altering biodistribution (Roberts, Bentley, & Harris, 2002).
Nerve Impulse Research : Studies on polyethylene glycol (PEG) reveal its influence on mammalian nerve impulses, highlighting its significance in understanding the neurophysiological effects of compounds used in medical therapies (Benzon et al., 1987).
Safety and Hazards
When handling S-acetyl-PEG3-acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Mechanism of Action
Target of Action
S-acetyl-PEG3-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound contains a sulfur acetyl group and a terminal carboxylic acid . The sulfur acetyl group can be deprotected to produce a thiol moiety . The terminal carboxylic acid can react with primary amines in the presence of EDC or HATU to produce amide bonds . This allows the this compound to link the E3 ubiquitin ligase ligand and the target protein ligand, forming a PROTAC .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the target protein of the PROTAC it is part of. The general mechanism involves the ubiquitin-proteasome system . The PROTAC, once formed, recruits an E3 ubiquitin ligase to the target protein. The E3 ligase then tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein.
Properties
IUPAC Name |
3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQYRKIZPTUQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235678 |
Source
|
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421933-33-6 |
Source
|
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421933-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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